3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Met-beta-Ala typically involves the coupling of L-methionine and β-alanine. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of β-alanine, a precursor for Met-beta-Ala, can be achieved through biotechnological methods. For instance, the co-expression of different subtypes of L-aspartate-α-decarboxylase (ADC) in microorganisms like Escherichia coli has been shown to produce high yields of β-alanine . This method is environmentally friendly and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Met-beta-Ala can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can convert oxidized forms of methionine back to methionine.
Substitution: The amino group in β-alanine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides can react with the amino group in β-alanine under basic conditions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted β-alanine derivatives.
Scientific Research Applications
Met-beta-Ala has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Studied for its role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and muscle endurance enhancement.
Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.
Mechanism of Action
The mechanism of action of Met-beta-Ala involves its interaction with various molecular targets and pathways. For instance, β-alanine is known to act as a neurotransmitter and can replace gamma-aminobutyric acid (GABA) in neuronal uptake and receptor sensitivity . This interaction can influence various physiological processes, including muscle function and antioxidant defense.
Comparison with Similar Compounds
Similar Compounds
L-alanyl-β-alanine: Another dipeptide with similar structural features.
L-methionyl-glycine: A dipeptide formed from L-methionine and glycine.
L-methionyl-serine: A dipeptide formed from L-methionine and serine.
Uniqueness
Met-beta-Ala is unique due to the presence of both L-methionine and β-alanine residues, which confer distinct chemical and biological properties. The sulfur atom in methionine allows for specific oxidation-reduction reactions, while the β-alanine residue provides flexibility in peptide bond formation and substitution reactions .
Properties
Molecular Formula |
C8H16N2O3S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-14-5-3-6(9)8(13)10-4-2-7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12) |
InChI Key |
ANKIAKMHIAGBNN-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NCCC(=O)O)N |
Origin of Product |
United States |
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